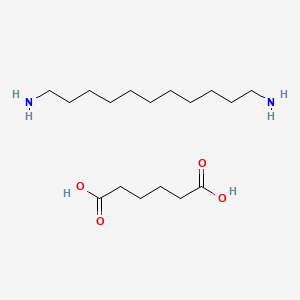
Hexanedioic acid;undecane-1,11-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid;undecane-1,11-diamine is a compound formed by the combination of hexanedioic acid and undecane-1,11-diamine. Undecane-1,11-diamine is a long-chain diamine with the formula C₁₁H₂₄N₂ . The combination of these two compounds results in a molecule with the formula C₁₇H₃₆N₂O₄ .
准备方法
Synthetic Routes and Reaction Conditions
Hexanedioic acid is typically synthesized through the oxidation of cyclohexanol or cyclohexanone with nitric acid . The reaction conditions involve the use of a catalyst, such as cobalt or manganese, and temperatures ranging from 50 to 70°C . Undecane-1,11-diamine can be synthesized through the hydrogenation of undecanenitrile .
Industrial Production Methods
The industrial production of hexanedioic acid involves the oxidation of cyclohexane in the presence of air and a catalyst, followed by the purification of the resulting adipic acid . Undecane-1,11-diamine is produced on an industrial scale through the hydrogenation of undecanenitrile using a metal catalyst .
化学反应分析
Types of Reactions
Hexanedioic acid;undecane-1,11-diamine undergoes various chemical reactions, including:
Condensation Reactions: The compound can undergo condensation reactions with other carboxylic acids or amines to form polyamides.
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, leading to the formation of amides or esters.
Common Reagents and Conditions
Condensation Reactions: Typically involve heating the compound with a carboxylic acid or amine in the presence of a catalyst.
Nucleophilic Acyl Substitution: Requires the presence of a nucleophile, such as an amine or alcohol, and may involve acidic or basic conditions.
Major Products Formed
Polyamides: Formed through condensation reactions with other carboxylic acids or amines.
Amides and Esters: Formed through nucleophilic acyl substitution reactions.
科学研究应用
Hexanedioic acid;undecane-1,11-diamine has various scientific research applications, including:
作用机制
The mechanism of action of hexanedioic acid;undecane-1,11-diamine involves its ability to form stable complexes with various molecules. The molecular targets and pathways involved include:
相似化合物的比较
Similar Compounds
Hexanedioic Acid:
Undecane-1,11-diamine: A long-chain diamine used in the synthesis of polyamides and other polymers.
Uniqueness
Hexanedioic acid;undecane-1,11-diamine is unique due to its ability to form stable complexes with various molecules, making it useful in drug delivery systems and the development of new pharmaceuticals . Its combination of hexanedioic acid and undecane-1,11-diamine also allows for the synthesis of polyamides with unique properties .
生物活性
Hexanedioic acid; undecane-1,11-diamine, also known as dodecanedioic acid; undecane-1,11-diamine, is a compound that combines the properties of a saturated dicarboxylic acid and an aliphatic diamine. This unique structure allows it to exhibit various biological activities and potential applications in fields such as materials science and pharmaceuticals. This article provides an overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
Chemical Composition:
- Hexanedioic Acid (Dodecanedioic Acid) : A dicarboxylic acid with two carboxylic groups at each end of a twelve-carbon chain.
- Undecane-1,11-Diamine : An aliphatic diamine featuring two amine groups located at the terminal ends of an eleven-carbon chain.
Molecular Formula : C12H24N2O2
Physical Properties :
- Appearance: White crystalline solid
- Melting Point: Approximately 129°C
Metabolic Role
Research indicates that hexanedioic acid plays a role as a human metabolite, influencing various metabolic pathways. It has been shown to help maintain normal blood sugar levels in type 2 diabetic patients through intravenous infusion without increasing blood glucose load. This suggests its potential therapeutic applications in metabolic disorders .
Case Studies
-
Metabolic Effects :
- A study highlighted the intravenous administration of dodecanedioic acid in diabetic patients, which resulted in improved metabolic control without adverse effects on blood glucose levels .
- Antimicrobial Studies :
Comparative Analysis of Similar Compounds
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Adipic Acid | Dicarboxylic Acid | Commonly used in nylon production; shorter chain length (C6) |
| Sebacic Acid | Dicarboxylic Acid | Longer chain (C10), used in lubricants and plastics |
| 1,12-Dodecanediamine | Diamine | Similar amine structure but lacks carboxylic groups |
| 1,10-Decanediamine | Diamine | Shorter chain than undecane-1,11-diamine |
属性
CAS 编号 |
69175-20-8 |
|---|---|
分子式 |
C17H36N2O4 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
hexanedioic acid;undecane-1,11-diamine |
InChI |
InChI=1S/C11H26N2.C6H10O4/c12-10-8-6-4-2-1-3-5-7-9-11-13;7-5(8)3-1-2-4-6(9)10/h1-13H2;1-4H2,(H,7,8)(H,9,10) |
InChI 键 |
DGMZXOMIRKMHEF-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCN)CCCCCN.C(CCC(=O)O)CC(=O)O |
相关CAS编号 |
52235-79-7 69175-20-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















